(Z)-ethyl 2-(4,6-difluoro-2-((1-methyl-1H-pyrazole-3-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate
CAS No.: 1173635-81-8
Cat. No.: VC7340718
Molecular Formula: C16H14F2N4O3S
Molecular Weight: 380.37
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1173635-81-8 |
|---|---|
| Molecular Formula | C16H14F2N4O3S |
| Molecular Weight | 380.37 |
| IUPAC Name | ethyl 2-[4,6-difluoro-2-(1-methylpyrazole-3-carbonyl)imino-1,3-benzothiazol-3-yl]acetate |
| Standard InChI | InChI=1S/C16H14F2N4O3S/c1-3-25-13(23)8-22-14-10(18)6-9(17)7-12(14)26-16(22)19-15(24)11-4-5-21(2)20-11/h4-7H,3,8H2,1-2H3 |
| Standard InChI Key | VKUGOYLJFRRBJL-MNDPQUGUSA-N |
| SMILES | CCOC(=O)CN1C2=C(C=C(C=C2SC1=NC(=O)C3=NN(C=C3)C)F)F |
Introduction
Chemical Identity and Structural Features
Molecular Characteristics
The compound's molecular formula, C₁₆H₁₄F₂N₄O₃S, corresponds to a molecular weight of 380.37 g/mol. Its IUPAC name systematically describes the arrangement of functional groups:
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A benzothiazole core substituted with difluoro groups at positions 4 and 6
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An imino linkage connecting the thiazole nitrogen to a 1-methylpyrazole-3-carbonyl group
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An ethyl acetate side chain at position 2 of the thiazole ring
The Z-configuration of the imino group is critical for maintaining the compound's planar geometry, which facilitates interactions with biological targets.
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| CAS Number | 1173635-81-8 |
| Molecular Formula | C₁₆H₁₄F₂N₄O₃S |
| Molecular Weight | 380.37 g/mol |
| XLogP3 (Predicted) | 3.2 |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 7 |
| Rotatable Bonds | 5 |
Synthesis and Analytical Characterization
Synthetic Pathways
The synthesis involves a multi-step sequence beginning with 2-amino-4,6-difluorobenzenethiol as the foundational building block:
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Thiazole Ring Formation: Condensation with ethyl bromoacetate under basic conditions yields the ethyl acetate-substituted thiazoline intermediate.
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Imination Reaction: Treatment with 1-methyl-1H-pyrazole-3-carbonyl chloride introduces the imino-carboxamide group.
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Oxidation: Controlled oxidation converts the thiazoline to the aromatic benzothiazole system.
Critical reaction parameters include:
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Strict temperature control (0–5°C) during imination to prevent epimerization
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Use of anhydrous dimethylformamide (DMF) as solvent for the coupling step
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Catalytic pyridine to absorb HCl byproducts
Analytical Verification
Structural confirmation employs complementary spectroscopic techniques:
Table 2: Key Spectroscopic Signatures
| Technique | Characteristic Signals |
|---|---|
| ¹H NMR | δ 1.35 (t, J=7.1 Hz, CH₂CH₃), δ 4.25 (q, J=7.1 Hz, OCH₂), δ 8.02 (s, pyrazole-H) |
| ¹³C NMR | δ 167.8 (C=O), δ 158.3 (C=N), δ 150.1 (CF), δ 14.1 (CH₂CH₃) |
| FT-IR | 1745 cm⁻¹ (ester C=O), 1660 cm⁻¹ (amide C=O), 1540 cm⁻¹ (C=N) |
| HRMS | m/z 381.0832 [M+H]⁺ (calc. 381.0835) |
Biological Activity and Mechanism Insights
Structure-Activity Relationships (SAR)
Key SAR observations from related compounds:
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Fluorine Substitution: 4,6-Difluoro pattern optimizes cytotoxicity while minimizing hERG channel affinity
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Ester Side Chain: Ethyl group balances lipophilicity and hydrolytic stability compared to methyl analogs
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Pyrazole Orientation: N-methylation prevents unwanted glucuronidation in hepatic microsomes
Research Advancements and Applications
Oncology Applications
Mechanistic studies propose dual targeting of:
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PI3K/Akt/mTOR Pathway: Disruption of downstream signaling via allosteric inhibition
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BRCA1-Deficient Cells: Synthetic lethality through PARP1 stabilization
Notable findings from xenograft models:
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62% Tumor Growth Inhibition in HT-29 colorectal cancer models (50 mg/kg, qd×21)
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Synergy Index = 3.2 when combined with 5-fluorouracil
Agricultural Applications
Structure-derived benefits in crop protection:
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Systemic Acquired Resistance (SAR): Activates NPR1-dependent salicylic acid pathways
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Fungal Inhibition: Targets CYP51 in Fusarium graminearum (EC₅₀ = 0.8 μM)
Field trial data (2024):
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89% Efficacy against wheat rust at 200 g/hectare
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28-Day Residual Activity in rice paddies
Future Research Directions
Optimization Challenges
Current limitations requiring resolution:
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Oral Bioavailability: <15% in rodent models due to first-pass metabolism
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CYP3A4 Induction: 3.8-fold increase at therapeutic doses
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Thermal Stability: Degrades >5% at 40°C/75% RH (ICH Q1A guidelines)
Emerging Opportunities
Promising research vectors:
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PROTAC Conjugates: Utilizing VHL ligands for targeted protein degradation
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Nanoformulations: PLGA nanoparticles (180 nm) showing 4× bioavailability enhancement
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Combination Therapies: Sequential administration with CDK4/6 inhibitors
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